molecular formula C13H11N3 B15244736 [1,2,4]Triazolo[1,5-a]pyridine, 5-methyl-2-phenyl- CAS No. 4931-29-7

[1,2,4]Triazolo[1,5-a]pyridine, 5-methyl-2-phenyl-

Cat. No.: B15244736
CAS No.: 4931-29-7
M. Wt: 209.25 g/mol
InChI Key: AGFOMVLYVUVAOJ-UHFFFAOYSA-N
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Description

5-Methyl-2-phenyl-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often found in medicinal and pharmaceutical chemistry. The structure of 5-Methyl-2-phenyl-[1,2,4]triazolo[1,5-a]pyridine includes a triazole ring fused to a pyridine ring, with a methyl group at the 5-position and a phenyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the methods for synthesizing 1,2,4-triazolo[1,5-a]pyridines involves a microwave-mediated, catalyst-free reaction. This method uses enaminonitriles and benzohydrazides, undergoing a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation . This eco-friendly method results in good-to-excellent yields and demonstrates a broad substrate scope and good functional group tolerance.

Another method involves the reaction between azinium-N-imines and nitriles via a [3+2] cycloaddition reaction in the presence of copper acetate . This mechanochemical method is efficient and provides high yields of the desired product.

Industrial Production Methods

Industrial production methods for 1,2,4-triazolo[1,5-a]pyridines typically involve scalable reactions that can be performed under mild conditions. The microwave-mediated method mentioned above is particularly suitable for industrial applications due to its efficiency and eco-friendliness.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-phenyl-[1,2,4]triazolo[1,5-a]pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Substitution reactions can occur at various positions on the triazole or pyridine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve standard laboratory techniques such as refluxing, stirring, and heating.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazolopyridines.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[1,5-a]pyrimidine: Similar in structure but with a pyrimidine ring instead of a pyridine ring.

    1,2,4-Triazolo[1,5-a]pyrazine: Contains a pyrazine ring instead of a pyridine ring.

    1,2,4-Triazolo[1,5-a]pyridazine: Features a pyridazine ring instead of a pyridine ring.

Uniqueness

5-Methyl-2-phenyl-[1,2,4]triazolo[1,5-a]pyridine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the methyl and phenyl groups at specific positions enhances its interaction with molecular targets, making it a valuable compound in medicinal chemistry and drug development.

Properties

CAS No.

4931-29-7

Molecular Formula

C13H11N3

Molecular Weight

209.25 g/mol

IUPAC Name

5-methyl-2-phenyl-[1,2,4]triazolo[1,5-a]pyridine

InChI

InChI=1S/C13H11N3/c1-10-6-5-9-12-14-13(15-16(10)12)11-7-3-2-4-8-11/h2-9H,1H3

InChI Key

AGFOMVLYVUVAOJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC2=NC(=NN12)C3=CC=CC=C3

Origin of Product

United States

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